2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions
Formation of Pyrazolo[3,4-d]pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and diketones.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through substitution reactions using reagents such as methyl iodide and trifluoromethyl iodide.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like methyl iodide or trifluoromethyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: It is used in research to understand its interactions with biological molecules and pathways.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Indole Derivatives: Indole derivatives also possess a complex structure and are used in various medicinal and biological applications.
Uniqueness
2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups and the resulting properties. Its trifluoromethyl group, in particular, imparts distinct chemical and biological characteristics that differentiate it from other similar compounds.
Biological Activity
The compound 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 941973-20-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The compound features a pyrazolo[3,4-d]pyridazinone core, which is known for its diverse pharmacological activities. Its chemical structure can be represented as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H16F3N5O2 |
Molecular Weight | 405.37 g/mol |
Synthesis
The synthesis typically involves multi-step organic reactions that create the pyrazolo[3,4-d]pyridazinone core followed by the introduction of various functional groups such as trifluoromethyl and acetamide groups. Common reagents include hydrazine derivatives and diketones under controlled conditions to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of various enzymes and receptors involved in inflammatory and cancer pathways. For instance, it has been suggested that it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .
Anticancer Activity
Research indicates that compounds similar in structure to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses potential against various bacterial strains, indicating its role as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines in cellular models, suggesting its potential utility in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of structurally related pyrazolo compounds on human cancer cell lines. The results indicated that modifications at the 7-position significantly enhanced cytotoxicity against breast and lung cancer cells. The compound's mechanism involved the inhibition of key signaling pathways associated with cell proliferation .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against multi-drug resistant bacterial strains. The findings demonstrated that certain modifications led to increased potency against these resistant strains, highlighting the compound's potential as a scaffold for antibiotic development .
Properties
IUPAC Name |
2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c1-13-7-3-6-10-18(13)30-20-15(11-26-30)14(2)28-29(21(20)32)12-19(31)27-17-9-5-4-8-16(17)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBYLHHHZJRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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